

Quantitative Structure-Activity Relationship (QSAR) of 2-Ethyl-4-methylpentanal: A Comparative Guide

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Compound of Interest

Compound Name: **2-Ethyl-4-methylpentanal**

Cat. No.: **B086117**

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Introduction

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical equation that relates the chemical structure of a molecule to its biological activity.^[1] For **2-Ethyl-4-methylpentanal**, a branched aliphatic aldehyde, a specific, publicly available QSAR model has not been extensively documented. However, by examining established QSAR models for structurally similar aldehydes and fragrance compounds, we can establish a comparative framework to understand its potential biological activities and guide future research. This guide provides a comparative analysis of relevant QSAR methodologies and data, offering a roadmap for developing a predictive model for **2-Ethyl-4-methylpentanal**.

Physicochemical Properties of 2-Ethyl-4-methylpentanal

A crucial first step in any QSAR study is the characterization of the molecule's physicochemical properties. These properties, often referred to as molecular descriptors, are the independent variables in a QSAR model. Key properties for **2-Ethyl-4-methylpentanal** are summarized below.

Property	Value	Source
Molecular Formula	C8H16O	PubChem[2]
Molecular Weight	128.21 g/mol	PubChem[2]
XLogP3	2.3	PubChem[2]
IUPAC Name	2-ethyl-4-methylpentanal	PubChem[2]
SMILES	CCC(CC(C)C)C=O	PubChem[2]
InChIKey	RASFNDNSLQUKNY- UHFFFAOYSA-N	PubChem[2]

Comparative QSAR Models for Aldehydes and Fragrance Compounds

While a specific QSAR model for **2-Ethyl-4-methylpentanal** is not readily available, studies on other aldehydes and fragrance compounds provide valuable insights into the types of models and descriptors that are likely to be relevant.

1. Aquatic Toxicity of Aldehydes

A study on the aquatic toxicity of aldehydes proposed a generic interspecies QSAR model that can predict acute toxicity to various aquatic organisms.[3][4] The toxicity of aldehydes that act via a Schiff-base mechanism was found to be dependent on two key descriptors: hydrophobicity (log K_{ow}) and reactivity (donor delocalizability for the aldehyde O-site, DO-atom).[3][5]

The general form of the QSAR model is: $\log(1/C) = b + k1 * \log(K_{ow}) + k2 * \text{DO-atom}$

Where:

- C is the toxic concentration (e.g., LC₅₀ or IGC₅₀).
- b, k₁, and k₂ are constants determined by regression analysis.

Comparative Data for Aquatic Toxicity QSAR Models

Organism	Model Equation	n	r ²	Q ²
Fathead Minnow (<i>Pimephales promelas</i>)	$\log(1/\text{LC50}) = -2.503 + 0.480 * \log(\text{Kow}) + 18.983 * \text{DO-atom}$	62	0.619	0.587
Ciliate (<i>Tetrahymena pyriformis</i>)	$\log(1/\text{IGC50}) = -0.985 + 0.530 * \log(\text{Kow}) + 11.369 * \text{DO-atom}$	81	0.651	0.626
Global Interspecies Model	$\log(E^{-1}) = b(\text{Organism}) + 0.505 * \log(\text{Kow}) + 14.315 * \text{DO-atom}$	143	0.698	0.681

(Source: Environmental Toxicology and Chemistry[3][4])

2. Flavor Thresholds of Aldehydes in Beer

A study investigating the flavor thresholds of various volatile compounds in beer, including aldehydes, developed QSAR models to relate molecular structure to sensory perception.[6] This research demonstrated strong nonlinear relationships between the logarithm of the flavor threshold and several molecular structure descriptors.[6] While the specific descriptors are not detailed in the abstract, the high correlation coefficient ($R^2 = 0.920$ for aldehydes) indicates a strong predictive capability.[6]

3. QSAR of Ambergris Fragrance Compounds

For fragrance compounds, a combinatorial QSAR (Combi-QSAR) approach has been shown to be effective.[7] This method explores multiple combinations of descriptor collections and correlation methods to build robust and predictive models.[8] For a dataset of 98 ambergris compounds, a k-Nearest Neighbors (kNN) classification in combination with Comparative

Molecular Field Analysis (CoMFA) descriptors was identified as a highly predictive QSAR approach.

Experimental Protocols

Developing a reliable QSAR model requires high-quality experimental data. Below are generalized protocols for key experiments relevant to the QSAR of aldehydes.

Aquatic Toxicity Testing (based on the ciliate model)

- Organism: *Tetrahymena pyriformis* (amicronucleated strain).
- Assay: 2-day static population growth impairment assay.
- Procedure:
 - Prepare a series of concentrations of the test aldehyde in a suitable medium.
 - Inoculate the test solutions with a known density of *T. pyriformis*.
 - Incubate under controlled conditions (temperature, light).
 - Measure population density spectrophotometrically at 540 nm after a set period (e.g., 48 hours), allowing for several cell cycles in the control group.
 - Calculate the 50% inhibitory growth concentration (IGC50) from the concentration-response curve.[\[3\]](#)

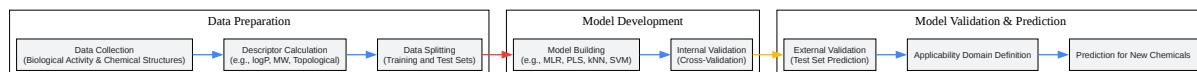
Computational Descriptor Generation

- Software: Utilize molecular modeling software such as MOE, Dragon, or open-source tools like the OECD QSAR Toolbox.[\[7\]](#)[\[9\]](#)
- Procedure:
 - Input the 3D structure of **2-Ethyl-4-methylpentanal**.
 - Calculate a range of molecular descriptors, including:

- Topological descriptors: Based on the 2D representation of the molecule.
- Geometrical descriptors: Based on the 3D structure.
- Quantum-chemical descriptors: Such as HOMO and LUMO energies, and atomic charges (e.g., DO-atom).[3]
- Hydrophobicity descriptors: Like log Kow.

QSAR Model Development and Validation Workflow

The following diagram illustrates a typical workflow for developing a QSAR model.



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